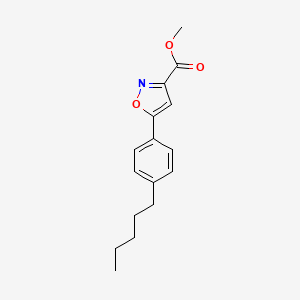
Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate: is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by a methyl ester group at the 3-position and a 4-pentylphenyl substituent at the 5-position of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-pentylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic or basic conditions to yield the isoxazole ring. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed cycloaddition reactions. For instance, copper (I) or ruthenium (II) catalysts are frequently used in (3 + 2) cycloaddition reactions to form the isoxazole ring. These methods are favored for their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various functionalized derivatives, which are valuable in medicinal chemistry .
Biology: In biological research, isoxazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The presence of the isoxazole ring enhances the compound’s ability to interact with biological targets .
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions .
Industry: In the industrial sector, isoxazole compounds are used in the development of agrochemicals, such as herbicides and fungicides. Their ability to disrupt specific biological pathways makes them effective in pest control .
Mechanism of Action
The mechanism of action of Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Methylphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Pentylphenyl)isoxazole-3-carboxylate is unique due to its 4-pentylphenyl substituent, which imparts distinct physicochemical properties. Compared to other similar compounds, it may exhibit different solubility, stability, and biological activity profiles. For instance, the presence of a longer alkyl chain (pentyl group) can influence the compound’s hydrophobicity and its interaction with biological membranes .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 5-(4-pentylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-5-6-12-7-9-13(10-8-12)15-11-14(17-20-15)16(18)19-2/h7-11H,3-6H2,1-2H3 |
InChI Key |
SOWQOJQJDMIECW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















